molecular formula C17H17N5OS B4435011 2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylpropanamide

2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylpropanamide

Cat. No. B4435011
M. Wt: 339.4 g/mol
InChI Key: IRZAXMNIFBPSPN-UHFFFAOYSA-N
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Description

2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of triazole derivatives and has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of 2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylpropanamide is not fully understood. However, it has been proposed that the compound exerts its biological activity by inhibiting specific enzymes or receptors. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylpropanamide has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in animal models of inflammation. It has also been reported to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation products, indicating its antioxidant activity. In addition, it has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylpropanamide in lab experiments is its broad spectrum of biological activities. This makes it a useful tool for studying various disease models. In addition, the compound is relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safety profile of this compound and its derivatives.

Future Directions

There are several future directions for the research on 2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylpropanamide. One direction is to investigate the structure-activity relationship of this compound and its derivatives to identify more potent and selective compounds for specific disease targets. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in animal models and human subjects to determine its safety and efficacy. Furthermore, the use of this compound in combination with other drugs or therapies should be explored to enhance its therapeutic potential. Finally, the development of novel drug delivery systems for this compound may improve its bioavailability and efficacy.

Scientific Research Applications

2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylpropanamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antimicrobial, antifungal, and anticancer activities. In addition, it has been shown to possess anti-inflammatory, antioxidant, and analgesic properties. These properties make it a promising candidate for the development of new drugs for various diseases.

properties

IUPAC Name

2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c1-12(16(23)19-14-8-4-3-5-9-14)24-17-21-20-15(22(17)2)13-7-6-10-18-11-13/h3-12H,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZAXMNIFBPSPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1)SC2=NN=C(N2C)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylpropanamide

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